molecular formula C24H28N4O4 B2905970 4-benzyl-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide CAS No. 891111-66-3

4-benzyl-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide

Cat. No.: B2905970
CAS No.: 891111-66-3
M. Wt: 436.512
InChI Key: BCOZXEKSHSSLBV-UHFFFAOYSA-N
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Description

4-benzyl-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzyl group, a dihydrobenzo[dioxin] moiety, and a piperazine carboxamide group, making it a subject of interest for chemists and pharmacologists.

Mechanism of Action

Biochemical Analysis

Cellular Effects

The cellular effects of 4-Benzyl-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide are also not fully understood. It’s known that the compound has shown potential as an antibacterial agent against B. subtilis and E. coli . It’s believed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

The synthesis of 4-benzyl-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide involves multiple steps. One common synthetic route starts with the preparation of the dihydrobenzo[dioxin] moiety, which is then coupled with a piperazine derivative. The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the coupling reactions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-benzyl-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Potential therapeutic applications include its use as a precursor for developing drugs targeting neurological disorders.

    Industry: It can be used in the synthesis of specialty chemicals and materials

Comparison with Similar Compounds

Similar compounds include other derivatives of dihydrobenzo[dioxin] and piperazine carboxamides. For example:

The uniqueness of 4-benzyl-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-benzyl-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O4/c29-23-14-19(17-28(23)20-6-7-21-22(15-20)32-13-12-31-21)25-24(30)27-10-8-26(9-11-27)16-18-4-2-1-3-5-18/h1-7,15,19H,8-14,16-17H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCOZXEKSHSSLBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)NC3CC(=O)N(C3)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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